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Compound of Interest

Compound Name: Stearyl laurate

Cat. No.: B1595959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for stearyl laurate (Octadecyl dodecanoate), a long-chain wax ester. Due to the limited

availability of publicly accessible, complete experimental spectra for this specific compound,

this guide synthesizes predicted data based on the known spectroscopic behavior of

homologous long-chain esters, alongside established experimental protocols for obtaining such

data.

Introduction to Stearyl Laurate
Stearyl laurate is the ester formed from stearyl alcohol (1-octadecanol) and lauric acid

(dodecanoic acid). With the molecular formula C₃₀H₆₀O₂, it is a waxy solid at room

temperature. Its long alkyl chains confer properties that make it a valuable component in

cosmetics, pharmaceuticals, and other industrial applications. Accurate spectroscopic

characterization is crucial for quality control, structural confirmation, and understanding its

behavior in various formulations.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for stearyl laurate. These predictions are based on

established principles of spectroscopy and data from analogous long-chain esters.
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Table 1: Predicted ¹H NMR Spectroscopic Data for Stearyl Laurate (Solvent: CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.05 t 2H
-O-CH₂-CH₂- (from

stearyl alcohol moiety)

~2.28 t 2H
-CH₂-COO- (from

lauric acid moiety)

~1.62 m 4H
-O-CH₂-CH₂- and -

CH₂-CH₂-COO-

~1.25 br s 48H

-(CH₂)n- bulk

methylene chain

protons

~0.88 t 6H
-CH₃ (terminal methyl

groups)

Table 2: Predicted ¹³C NMR Spectroscopic Data for Stearyl Laurate (Solvent: CDCl₃)

Chemical Shift (ppm) Assignment

~173.9 C=O (Ester carbonyl)

~64.4 -O-CH₂- (from stearyl alcohol moiety)

~34.4 -CH₂-COO- (from lauric acid moiety)

~31.9 -CH₂-CH₃ (from both chains)

~29.7 - ~29.1 -(CH₂)n- (bulk methylene carbons)

~28.7 -O-CH₂-CH₂-

~25.9 -CH₂-CH₂-COO-

~22.7 -CH₂-CH₃ (from both chains)

~14.1 -CH₃ (terminal methyl carbons)
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Table 3: Predicted IR Absorption Bands for Stearyl Laurate

Wavenumber (cm⁻¹) Intensity Assignment

~2920, ~2850 Strong

C-H asymmetric and

symmetric stretching of CH₂

and CH₃ groups

~1740 Strong
C=O stretching of the ester

group

~1465 Medium
C-H scissoring (bending) of

CH₂ groups

~1170 Strong
C-O stretching of the ester

group

~720 Weak -(CH₂)n- rocking (for n ≥ 4)

Table 4: Predicted Mass Spectrometry Fragmentation Data for Stearyl Laurate (Electron

Ionization - EI)

m/z Value Interpretation

452.8
[M]⁺ (Molecular ion) - likely to be of very low

abundance or absent

285.2 [CH₃(CH₂)₁₆CO]⁺ (Stearoyl acylium ion)

267.2 [CH₃(CH₂)₁₆]⁺ (Stearyl cation)

201.2 [CH₃(CH₂)₁₀CO]⁺ (Lauroyl acylium ion)

183.2 [CH₃(CH₂)₁₀]⁺ (Lauryl cation)

Common Fragments

Series of alkyl fragments (CnH2n+1) and

alkenyl fragments (CnH2n-1) separated by 14

Da (CH₂)

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for long-chain esters and should be optimized for the specific

instrumentation used.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of stearyl laurate.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of stearyl laurate in about 0.6-0.7

mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise

ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all

expected proton signals (typically 0-10 ppm).

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are

typically required compared to ¹H NMR due to the lower natural abundance of ¹³C and its

longer relaxation times. The spectral width should cover the expected range for all carbon

signals (typically 0-200 ppm).

Data Processing: Process the raw data by applying Fourier transformation, phase

correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to

determine the relative number of protons.

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in stearyl laurate.

Methodology:
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Sample Preparation: As stearyl laurate is a solid at room temperature, it can be analyzed

using Attenuated Total Reflectance (ATR) or by preparing a thin film. For ATR, a small

amount of the sample is placed directly on the ATR crystal. For a thin film, the sample can

be melted and pressed between two salt plates (e.g., NaCl or KBr) or dissolved in a

volatile solvent (e.g., hexane), a drop of the solution placed on a salt plate, and the solvent

allowed to evaporate.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or the pure solvent on the salt plate)

should be recorded and automatically subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

3.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of stearyl laurate,

which aids in its structural confirmation.

Methodology:

Sample Introduction and Ionization: For a volatile compound like stearyl laurate, Gas

Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common

method.

GC Conditions: Use a capillary column suitable for high-temperature analysis (e.g., DB-

5ms). The oven temperature program should start at a lower temperature and ramp up

to a temperature sufficient to elute the stearyl laurate. The injector temperature should

be high enough to ensure complete volatilization.

MS Conditions (EI): The electron energy is typically set to 70 eV. The mass analyzer is

set to scan a mass range that includes the expected molecular ion and fragment ions

(e.g., m/z 50-600).
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Alternative Ionization: For direct infusion analysis, soft ionization techniques like

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be

used, often coupled with Liquid Chromatography (LC-MS). These methods are more likely

to produce a detectable molecular ion or adducts (e.g., [M+Na]⁺).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion (if

present) and the major fragment ions. The fragmentation pattern can be interpreted to

confirm the structure of the laurate and stearyl portions of the molecule.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like stearyl laurate.
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Spectroscopic Analysis Workflow for Stearyl Laurate
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Caption: Generalized workflow for the spectroscopic analysis of stearyl laurate.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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